Succinic anhydride
Overview
Description
C4H4O3
. It appears as a colorless crystalline solid and is the acid anhydride of succinic acid. This compound is widely used in various chemical processes and industrial applications due to its reactivity and versatility .Mechanism of Action
Target of Action
Succinic anhydride, the acid anhydride of succinic acid, primarily targets the Krebs or citric acid cycle in organisms . It interacts with enzymes such as Succinate-semialdehyde dehydrogenase and Succinate receptor 1 .
Mode of Action
This compound readily hydrolyzes to give succinic acid . With alcohols (ROH), a similar reaction occurs, delivering the monoester . Succinate, an essential component of the Krebs cycle, serves as an electron donor in the production of fumaric acid and FADH2 .
Biochemical Pathways
This compound affects the Krebs cycle , a crucial biochemical pathway in cellular respiration . It contributes to the production of FADH2, a key molecule in the electron transport chain . This compound can also be produced from bio-based furanic compounds through a visible light-induced oxygenation process .
Pharmacokinetics
Succinic acid, which is produced when this compound hydrolyzes, has been shown to have a clearance of 45745 mL/h/kg, a volume of distribution of 5208 mL/kg, and a terminal half-life of 056 h . The bioavailability of succinic acid is 1.5% .
Result of Action
The hydrolysis of this compound results in succinic acid, which has several effects. It has been shown to stimulate neural system recovery and bolster the immune system . It also helps reduce the effects of hangovers by activating the degradation of acetaldehyde, a toxic byproduct of alcohol metabolism, into CO2 and H2O through aerobic metabolism .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the sustainable production of this compound from renewable biomass reduces environmental impact and showcases high efficiency and selectivity . This innovative approach converts furanic compounds into this compound effectively .
Biochemical Analysis
Biochemical Properties
Succinic anhydride participates in various biochemical reactions. It readily hydrolyzes to give succinic acid . With alcohols, a similar reaction occurs, delivering the monoester . This compound is used in acylations under Friedel-Crafts conditions . It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found that this compound can significantly improve the cyclic stability of Ni-rich/Li battery . Moreover, this compound has been shown to stimulate neural system recovery and bolster the immune system .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It participates in acylations under Friedel-Crafts conditions . It also forms an ester with the hydroxyl groups on the cellulose fibers . These interactions influence the function and activity of the biomolecules it interacts with.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. It has been found that this compound can significantly improve the cyclic stability of Ni-rich/Li battery
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in a 2-year study, doses for the studies were 0, 50, or 100 mg/kg to groups of 60 rats of each sex; 0, 38, or 75 mg/kg to groups of 50 male mice; and 0, 75, or 150 mg/kg to groups of 50 female mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is an intermediate product of the tricarboxylic acid cycle (TCA) and is one of the most significant platform chemicals for the production of various high value-added derivatives . It interacts with various enzymes and cofactors, influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: In the laboratory, succinic anhydride can be synthesized by the dehydration of succinic acid. This dehydration can be achieved using reagents such as acetyl chloride or phosphoryl chloride, or through thermal methods .
Industrial Production Methods: Industrially, this compound is produced by the catalytic hydrogenation of maleic anhydride. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Succinic anhydride undergoes various chemical reactions, including hydrolysis, esterification, and acylation.
-
Hydrolysis: this compound readily hydrolyzes to form succinic acid:
(CH2CO)2O+H2O→(CH2CO2H)2
-
Esterification: With alcohols, this compound forms monoesters:
(CH2CO)2O+ROH→RO2CCH2CH2CO2H
-
Acylation: this compound is used in acylation reactions under Friedel-Crafts conditions, such as in the synthesis of the drug Fenbufen .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Esterification: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts.
Acylation: Lewis acids (e.g., aluminum chloride) as catalysts.
Major Products:
Hydrolysis: Succinic acid.
Esterification: Monoesters of succinic acid.
Acylation: Various acylated products depending on the reactants used.
Scientific Research Applications
Succinic anhydride has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of proteins and peptides, aiding in the study of enzyme mechanisms and protein structure.
Medicine: Utilized in the synthesis of various drugs, including anti-inflammatory and analgesic agents.
Industry: Applied in the production of resins, coatings, and plasticizers
Comparison with Similar Compounds
Maleic Anhydride: Similar in structure but contains a double bond, making it more reactive in certain types of chemical reactions.
Phthalic Anhydride: Used similarly in the production of resins and plasticizers but has a different aromatic structure.
Glutaric Anhydride: Another anhydride with a longer carbon chain, used in similar applications but with different reactivity profiles.
Uniqueness of Succinic Anhydride: this compound is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications without the need for extreme reaction conditions. Its ability to form stable derivatives with various nucleophiles makes it a versatile reagent in both laboratory and industrial settings .
Properties
IUPAC Name |
oxolane-2,5-dione | |
---|---|---|
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InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2 | |
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InChI Key |
RINCXYDBBGOEEQ-UHFFFAOYSA-N | |
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Canonical SMILES |
C1CC(=O)OC1=O | |
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Molecular Formula |
C4H4O3 | |
Record name | SUCCINIC ANHYDRIDE | |
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DSSTOX Substance ID |
DTXSID7021287 | |
Record name | Succinic anhydride | |
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Molecular Weight |
100.07 g/mol | |
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Physical Description |
Succinic anhydride appears as colorless needles or white crystalline solid. Melting point 237 °F. Sublimes at 239 °F at 5 mmHg pressure; and at 198 °F and 1 mmHg pressure. Moderately toxic and an irritant., Dry Powder; Liquid; Pellets or Large Crystals, Colorless or light-colored solid; [Hawley] Odorless; [HSDB] White crystalline solid; [MSDSonline], Solid, COLOURLESS CRYSTALS OR FLAKES. | |
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Boiling Point |
502 °F at 760 mmHg (NTP, 1992), 261 °C at 760 mm Hg, 261 °C | |
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Flash Point |
157 °C | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water, IN ETHANOL AT 25 °C: 2.56 G/100 ML; IN ETHER AT 25 °C: 0.64 G/100 ML; IN CHLOROFORM AT 25 °C: 0.87 G/100 ML, Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether and water., Solubility in water: none | |
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Density |
1.234 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.503 (also given as 1.104 and 1.234), Bulk density: 47.2 lb/cu ft, Relative density (water = 1): 1.503 | |
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Vapor Density |
3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.45 | |
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Vapor Pressure |
1 mmHg at 197.6 °F ; 5 mmHg at 239.0 °F; 10 mmHg at 262.8 °F (NTP, 1992), 0.0015 [mmHg], Vapor pressure = 1 mm Hg at 92 °C, 1.5X10-3 mm Hg at 25 °C (estrapolated), Vapor pressure, kPa at 92 °C: 1.3 | |
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Color/Form |
NEEDLES FROM ALC; RHOMBIC PYRAMIDS FROM CHLOROFORM OR CARBON TETRACHLORIDE, COLORLESS OR LIGHT-COLORED NEEDLES OR FLAKES, Orthorhombic prisms from abs alc., Succinic anhydride forms rhombic pyramidal or bipyramidal crystals. | |
CAS No. |
108-30-5, 68412-02-2 | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Succinic anhydride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032523 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | SUCCINIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
247.3 °F (NTP, 1992), 119.6 °C, 119 °C | |
Record name | SUCCINIC ANHYDRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21040 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | SUCCINIC ANHYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Succinic anhydride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032523 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | SUCCINIC ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of succinic anhydride?
A1: The molecular formula of this compound is C4H4O3, and its molecular weight is 100.07 g/mol.
Q2: Are there spectroscopic techniques used to characterize this compound derivatives?
A2: Yes, researchers frequently employ Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize this compound derivatives. FTIR helps identify characteristic functional groups, such as the carbonyl groups in the anhydride ring, while NMR provides detailed information about the structure and bonding in the molecule. For instance, FTIR spectra of polyisobutylene this compound (PIBSA) showed absorption carbonyl bands at 1711 and 1783 cm-1 due to carbonyl anhydride stretching vibrations [].
Q3: How does the hydrophobicity of this compound derivatives affect their applications?
A3: The hydrophobic nature of some this compound derivatives, like alkenyl succinic anhydrides (ASAs), makes them suitable for modifying materials to enhance their water resistance. A study found that ASA-sized handsheets exhibited greater water resistance compared to unmodified handsheets. []
Q4: Can this compound be used to modify natural polymers?
A4: Yes, this compound is effective in modifying natural polymers like starch and cellulose. For instance, researchers successfully modified cassava starch with octenyl this compound (OSA) to enhance its emulsifying and stabilizing properties. []
Q5: How does succinylation impact the thermal properties of wood fiber?
A5: Esterification of aspen fibers with maleic or this compound was found to enhance the thermoplasticity of the fibers, as observed through scanning electron micrographs of hot-pressed fiber mats. [] Notably, this compound modification resulted in the highest thermoplasticity. []
Q6: Can this compound be synthesized through catalytic carbonylation?
A6: Yes, this compound can be produced through the catalytic carbonylation of β-lactones using catalysts like Co(CO)4⊂Cr-MIL-101. This method provides an alternative to traditional hydrocarbon oxidation or biomass fermentation routes. []
Q7: What is the role of copper-based catalysts in the hydrogenation of maleic anhydride?
A7: Copper-based catalysts play a crucial role in the selective hydrogenation of maleic anhydride. Research showed that a copper-zinc catalyst facilitated the formation of 1,4-butanediol, while zinc-free copper catalysts primarily yielded this compound and γ-butyrolactone. []
Q8: How does the structure of the this compound derivative affect its reactivity?
A8: The structure of the this compound derivative significantly influences its reactivity. For example, the presence of a leaving group on the alkenyl chain in alkenyl succinic anhydrides can impact their ability to react with nucleophiles, such as hydroxyl groups on cellulose fibers. []
Q9: How does the length of the alkyl chain in alkenyl succinic anhydrides affect their properties?
A9: The length of the alkyl chain in ASAs influences their solubility and emulsifying properties. Longer alkyl chains typically lead to increased hydrophobicity, impacting their interaction with water and other substances. [, ]
Q10: What factors can affect the stability of this compound and its derivatives?
A10: this compound and its derivatives can be susceptible to hydrolysis, particularly in the presence of moisture. Storage conditions, such as temperature and humidity, can significantly influence their stability. [, ]
Q11: How can the stability of this compound in formulations be enhanced?
A11: The stability of this compound in formulations can be improved by using appropriate packaging, controlling moisture levels, and adding stabilizers. For example, incorporating desiccants in the packaging can help minimize moisture exposure. []
Q12: What analytical techniques are employed to determine the degree of substitution (DS) in modified starches?
A12: Various analytical methods are used to determine the DS of modified starches. These methods include titration, spectroscopy (FTIR and NMR), and elemental analysis. Each technique provides unique insights into the extent of modification in the starch structure. [, ]
Q13: What is the environmental impact of using ASAs in papermaking?
A13: The use of ASAs in papermaking raises concerns due to their limited biodegradability. Research is exploring alternative sizing agents with improved environmental profiles to address these concerns. [, ]
Q14: Are there alternatives to ASAs as paper sizing agents?
A14: Yes, researchers are exploring alternatives to ASAs in papermaking, including alkyl ketene dimers (AKDs). The choice between these sizing agents depends on factors like cost, sizing efficiency, and environmental impact. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.